2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and an imidazo[1,2-A]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzoic acid with 4-(7-methylimidazo[1,2-A]pyrimidin-2-yl)aniline under dehydrating conditions to form the amide bond. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing anticancer agents due to its imidazo[1,2-A]pyrimidine moiety.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism by which 2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide exerts its effects involves binding to specific molecular targets. The imidazo[1,2-A]pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various cellular pathways, leading to effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-A]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-A]pyridine derivative with anxiolytic properties.
Uniqueness
2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other imidazo[1,2-A]pyridine derivatives .
Properties
Molecular Formula |
C22H20N4O3 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H20N4O3/c1-14-11-12-26-13-18(25-22(26)23-14)15-7-9-16(10-8-15)24-21(27)17-5-4-6-19(28-2)20(17)29-3/h4-13H,1-3H3,(H,24,27) |
InChI Key |
TXZGFLSSIACLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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